molecular formula C17H25NO5S B2751914 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine CAS No. 946285-70-7

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine

Cat. No.: B2751914
CAS No.: 946285-70-7
M. Wt: 355.45
InChI Key: ZHAYIWYHJQEYJQ-UHFFFAOYSA-N
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Description

The compound “1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many biologically active compounds . The molecule also contains a sulfonyl group and a piperidine ring, which are common in many pharmaceuticals.

Scientific Research Applications

Supramolecular Architectures and Host-Guest Chemistry

Research on the crystallization of N-donor type compounds with sulfosalicylic acid demonstrates the intricate supramolecular architectures that can be achieved through hydrogen bonding interactions. Such studies can offer insights into crystal engineering and the design of materials with specific physical properties (Wang et al., 2011).

Synthesis of Sulfonamides for Receptor Antagonists

The development of adenosine A2B receptor antagonists using sulfonamide structures highlights the pharmaceutical applications of sulfonyl-containing compounds. Innovations in synthetic methods to form sulfonamides could be relevant for compounds with similar functional groups (Yan et al., 2006).

Nitrogen Heterocycles Synthesis

The lithiation of N-benzyl-β-tosylethanamine to produce monoanions, which are further reacted to yield various nitrogen heterocycles, showcases the versatility of sulfonyl and piperidine functionalities in synthesizing complex molecular structures (Alonso et al., 1997).

Polymorph-selective Crystallization

Studies on the synthesis of mimics for R22(8) hydrogen-bond dimer motifs and their influence on the crystallization of sulfathiazole and sulfapyridine indicate the potential for fine-tuning crystalline structures, which is critical in pharmaceutical development (Lawrence et al., 2010).

Supramolecular Frameworks from Non-covalent Interactions

The formation of 2D-3D supramolecular frameworks through non-covalent interactions between organic bases and acids demonstrates the role of such interactions in designing novel materials. This research is relevant for understanding how similar functionalities might interact in other systems (Zhang et al., 2015).

Future Directions

The study of compounds containing a benzo[d][1,3]dioxol-5-yl group is an active area of research, particularly in the field of medicinal chemistry . Future research could focus on synthesizing this compound and studying its biological activity.

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]-3,5-dimethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-13-8-14(2)11-18(10-13)24(19,20)7-3-6-21-15-4-5-16-17(9-15)23-12-22-16/h4-5,9,13-14H,3,6-8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAYIWYHJQEYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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